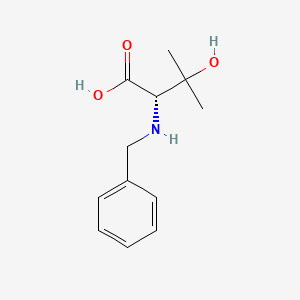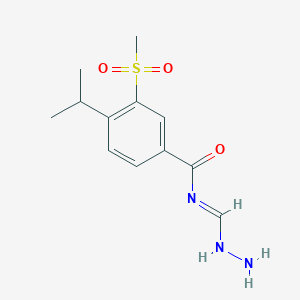
(2R)-2-amino-5-carbamimidamidopentanamide diHCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carbamimidamidopentanamide moiety, and two hydrochloride ions. Its properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and carbamimidamide derivatives.
Reaction Conditions: The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to facilitate the formation of the desired compound.
Purification: After the initial synthesis, the compound undergoes purification processes, such as crystallization or chromatography, to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The amino and carbamimidamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Aplicaciones Científicas De Investigación
(2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular responses.
Alter Gene Expression: Impact gene expression and protein synthesis, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-5-carbamimidamidopentanamide: The base compound without the dihydrochloride component.
(2S)-2-amino-5-carbamimidamidopentanamide dihydrochloride: The stereoisomer with a different spatial arrangement of atoms.
(2R)-2-amino-5-carbamimidamidopentanamide monohydrochloride: A similar compound with only one hydrochloride ion.
Uniqueness
(2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride ions, which can influence its solubility, stability, and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of (2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(2R)-2-amino-5-(hydrazinylmethylideneamino)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O/c7-5(6(8)12)2-1-3-10-4-11-9/h4-5H,1-3,7,9H2,(H2,8,12)(H,10,11)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUSUFBTGKCPPC-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=CNN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)N)N)CN=CNN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate](/img/structure/B8065564.png)

![Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester](/img/structure/B8065578.png)
![(2R,3R,4S)-3-acetamido-4-(hydrazinylmethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8065588.png)




